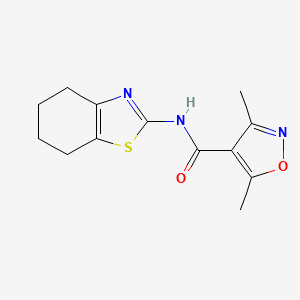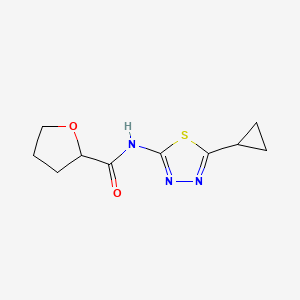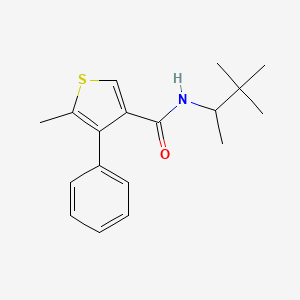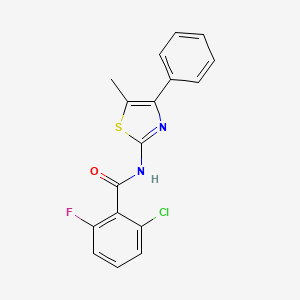![molecular formula C17H25NO2 B4182342 1-[(2-isopropylphenoxy)acetyl]azepane](/img/structure/B4182342.png)
1-[(2-isopropylphenoxy)acetyl]azepane
Descripción general
Descripción
1-[(2-isopropylphenoxy)acetyl]azepane, also known as IPA or A-366, is a small molecule inhibitor that has been developed for research purposes. It is a potent and selective inhibitor of histone lysine methyltransferase (HKMT) G9a and GLP, which are enzymes responsible for the methylation of histone H3 at lysine 9. This methylation is associated with gene repression, and inhibitors of G9a/GLP have been shown to have potential therapeutic applications in cancer, neurological disorders, and other diseases.
Mecanismo De Acción
The mechanism of action of 1-[(2-isopropylphenoxy)acetyl]azepane is based on its ability to inhibit the activity of G9a/GLP enzymes. These enzymes are responsible for the methylation of histone H3 at lysine 9, which leads to gene repression. By inhibiting G9a/GLP, 1-[(2-isopropylphenoxy)acetyl]azepane prevents the methylation of histone H3 and promotes gene expression. This mechanism of action is similar to other small molecule inhibitors of epigenetic enzymes, such as DNA methyltransferase and histone deacetylase inhibitors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[(2-isopropylphenoxy)acetyl]azepane are related to its ability to modulate gene expression through the inhibition of G9a/GLP. This leads to changes in the expression of genes involved in various cellular processes, such as cell proliferation, differentiation, and apoptosis. In addition, 1-[(2-isopropylphenoxy)acetyl]azepane has been shown to modulate the activity of other epigenetic enzymes, such as histone acetyltransferases and demethylases, which further contributes to its biological effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-[(2-isopropylphenoxy)acetyl]azepane in lab experiments include its high potency and selectivity for G9a/GLP, as well as its well-established synthesis and purification methods. However, there are also some limitations to using 1-[(2-isopropylphenoxy)acetyl]azepane, such as its potential off-target effects and the need for careful dosing and administration to avoid toxicity.
Direcciones Futuras
There are several future directions for the research and development of 1-[(2-isopropylphenoxy)acetyl]azepane and other G9a/GLP inhibitors. One area of interest is the identification of biomarkers that can predict the response to these inhibitors in cancer patients. Another area of interest is the development of combination therapies that target multiple epigenetic enzymes to achieve synergistic effects. Finally, the development of more potent and selective G9a/GLP inhibitors with improved pharmacokinetic properties is also an important goal for future research.
Aplicaciones Científicas De Investigación
1-[(2-isopropylphenoxy)acetyl]azepane has been extensively studied in various scientific research applications. It has been shown to have potent anti-tumor activity in several cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases. In addition, 1-[(2-isopropylphenoxy)acetyl]azepane has been used as a tool compound to study the role of G9a/GLP in epigenetic regulation and gene expression.
Propiedades
IUPAC Name |
1-(azepan-1-yl)-2-(2-propan-2-ylphenoxy)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14(2)15-9-5-6-10-16(15)20-13-17(19)18-11-7-3-4-8-12-18/h5-6,9-10,14H,3-4,7-8,11-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGWQPZEFYQMIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OCC(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-furylmethyl)-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4182259.png)
![methyl 5-(aminocarbonyl)-2-{[4-(2,4-dichlorophenoxy)butanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4182267.png)


![N-(2-methoxydibenzo[b,d]furan-3-yl)pentanamide](/img/structure/B4182284.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4182290.png)

![N-[3-(4-morpholinylcarbonyl)-2-thienyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B4182314.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4182322.png)

![1-[(2,3-dihydro-1H-inden-5-yloxy)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B4182329.png)


![N-(2-methoxyphenyl)-4,5-dimethyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxamide](/img/structure/B4182351.png)